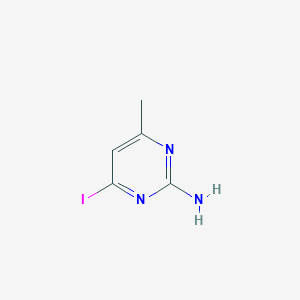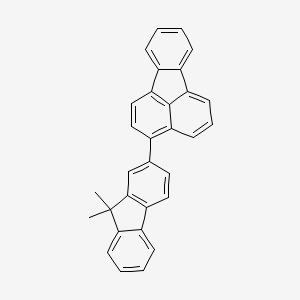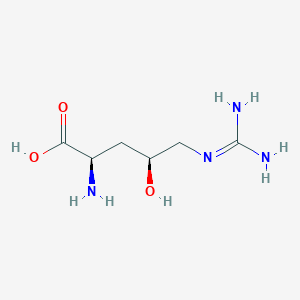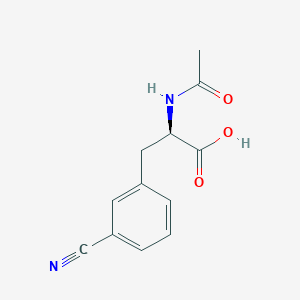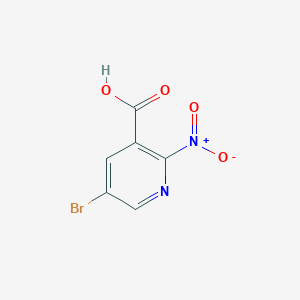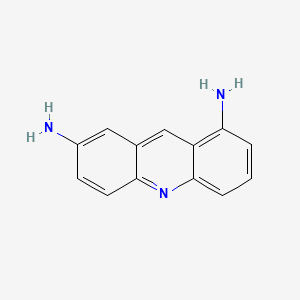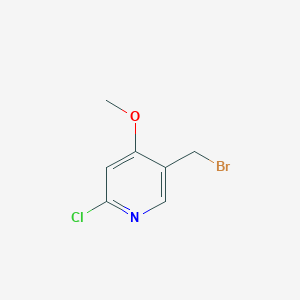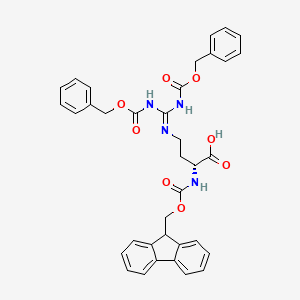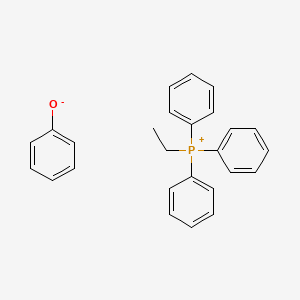![molecular formula C12H10N2O3 B13138194 4-Methoxy[2,2'-bipyridine]-6-carboxylic acid CAS No. 14761-60-5](/img/structure/B13138194.png)
4-Methoxy[2,2'-bipyridine]-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy[2,2’-bipyridine]-6-carboxylic acid is a compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond. The methoxy group at the 4-position and the carboxylic acid group at the 6-position of the bipyridine ring system make this compound unique. It is often used in coordination chemistry as a ligand to form complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy[2,2’-bipyridine]-6-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxypyridine and 2-bromopyridine.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to link the two pyridine rings. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like Pd(PPh3)4, in an organic solvent like toluene.
Carboxylation: The resulting bipyridine intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 6-position.
Industrial Production Methods
Industrial production of 4-Methoxy[2,2’-bipyridine]-6-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy[2,2’-bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 4-Hydroxy[2,2’-bipyridine]-6-carboxylic acid.
Reduction: 4-Methoxy[2,2’-bipyridine]-6-methanol.
Substitution: 4-Substituted[2,2’-bipyridine]-6-carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy[2,2’-bipyridine]-6-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methoxy[2,2’-bipyridine]-6-carboxylic acid primarily involves its ability to form stable complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms. This coordination can modulate the electronic properties of the metal center, enhancing its reactivity in catalytic processes. In biological systems, the metal complexes can interact with biomolecules, inhibiting enzyme activity or disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar structure but with methoxy groups at both 4-positions.
2,2’-Bipyridine: Lacks the methoxy and carboxylic acid groups, making it less versatile in forming complexes.
4,4’-Bipyridine: Similar backbone but different substitution pattern, affecting its coordination chemistry.
Uniqueness
4-Methoxy[2,2’-bipyridine]-6-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which enhance its solubility and reactivity. These functional groups allow for diverse chemical modifications and applications in various fields.
Propiedades
Número CAS |
14761-60-5 |
|---|---|
Fórmula molecular |
C12H10N2O3 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
4-methoxy-6-pyridin-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-17-8-6-10(9-4-2-3-5-13-9)14-11(7-8)12(15)16/h2-7H,1H3,(H,15,16) |
Clave InChI |
BUKMVABABVOCFI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)C(=O)O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


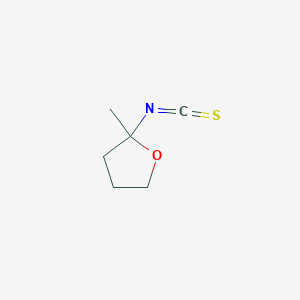
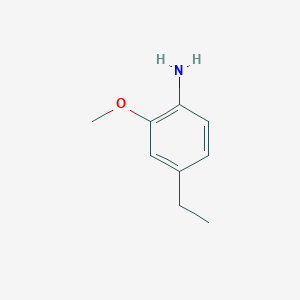

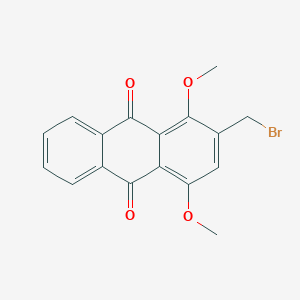
![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)
